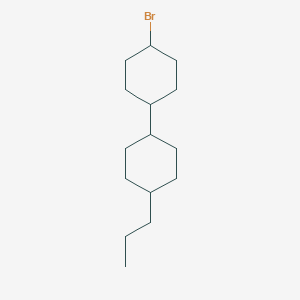

1-Bromo-4-(4-propylcyclohexyl)cyclohexane

Description

BenchChem offers high-quality 1-Bromo-4-(4-propylcyclohexyl)cyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(4-propylcyclohexyl)cyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-bromo-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMHNTFDAVQHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: 1-Bromo-4-(4-propylcyclohexyl)cyclohexane (BPCC) – A Critical C(sp3) Scaffold for Advanced Materials and Medicinal Chemistry

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-hybridized aliphatic scaffolds—often termed "escaping from flatland"—is a defining trend in modern drug discovery and materials science. 1-Bromo-4-(4-propylcyclohexyl)cyclohexane (BPCC) serves as a premier electrophilic intermediate in this paradigm. By providing a rigid, highly lipophilic bicyclohexyl vector, BPCC bridges the gap between the synthesis of high-performance nematic liquid crystals (NLCs) and the development of metabolically stable active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of BPCC, its role as a bioisostere, and the mechanistic causality behind its synthetic integration.

Chemical Structure and Physicochemical Profiling

The utility of BPCC is entirely dependent on its stereochemistry. The molecule consists of two cyclohexane rings connected by a C-C bond. To achieve the linear, rod-like geometry required for both liquid crystal mesophase stability and deep hydrophobic pocket insertion in receptor targets, the molecule must exist in the trans,trans-isomer configuration. In this state, the bulky propyl group, the central C-C linkage, and the terminal bromine atom all occupy equatorial positions , minimizing 1,3-diaxial steric clashes and locking the rings into a stable chair-chair conformation.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 1-Bromo-4-(4-propylcyclohexyl)cyclohexane |

| Molecular Formula | C₁₅H₂₇Br |

| Molecular Weight | 287.28 g/mol |

| Calculated LogP | ~6.5 - 7.0 (Highly lipophilic) |

| Stereochemistry | trans,trans (Equatorial-Equatorial) |

| Physical State | White to off-white crystalline solid |

| Primary Reactivity | Electrophile for C(sp3) cross-coupling |

The Bicyclohexyl Motif in Medicinal Chemistry

Historically, biphenyl groups have been heavily utilized in drug discovery to occupy hydrophobic binding domains. However, unsubstituted aromatic rings are structural liabilities; they are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to the formation of reactive epoxides or 1,4-quinones that cause rapid clearance and potential hepatotoxicity [1].

Replacing a biphenyl ring with a bicyclohexyl group (via a BPCC-derived intermediate) is a highly effective bioisosteric strategy. The bicyclohexyl group maintains the spatial end-to-end distance required for receptor binding but completely removes the aromatic C-H bonds susceptible to oxidation, resulting in a massive increase in pharmacokinetic (PK) exposure and metabolic stability [1]. Furthermore, the saturated bioisostere alters the overall lipophilicity and molecular polarity while retaining the core biological activity of the parent compound [2]. Structural biology data confirms that these fused bicyclohexyl groups efficiently pack into deep lipophilic pockets, such as those found in cap-binding domains or GPCRs[3].

Fig 1: Pharmacological advantages of replacing biphenyl motifs with bicyclohexyl bioisosteres.

Synthetic Methodologies: Overcoming C(sp3) Coupling Challenges

The integration of BPCC into a target molecule requires overcoming the inherent challenges of C(sp3) electrophiles. Unlike aryl bromides, alkyl bromides like BPCC are prone to β-hydride elimination during standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

The Causality of Method Selection: To circumvent β-hydride elimination, BPCC is typically converted into an organozinc reagent. Zinc transmetalates to palladium significantly faster than boronic acids. This rapid transmetalation outcompetes the slower β-hydride elimination pathway, making the Negishi cross-coupling the most reliable method for attaching the bicyclohexyl motif to an aromatic pharmacophore or liquid crystal core.

Fig 2: Synthetic workflow from phenol precursor to final API via the BPCC intermediate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes an in-process control (IPC) to ensure that failure points are caught before downstream resources are wasted.

Protocol A: Stereoselective Synthesis of BPCC via Appel Bromination

Causality: Using hydrobromic acid (HBr) on the precursor alcohol risks carbocation formation and skeletal rearrangement. The Appel reaction utilizes an Sₙ2 mechanism, ensuring predictable stereochemical inversion without destroying the bicyclohexyl framework.

-

Preparation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of cis,trans-4-(4-propylcyclohexyl)cyclohexanol and 1.2 eq of carbon tetrabromide (CBr₄) in anhydrous dichloromethane (DCM) at 0 °C.

-

Reagent Addition: Slowly add 1.2 eq of triphenylphosphine (PPh₃) in portions over 30 minutes. The solution will turn pale yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Self-Validating IPC: Take a 0.1 mL aliquot, quench with hexane, filter, and analyze via GC-MS. Validation: The reaction is complete when the starting material peak (m/z ~224) is entirely replaced by the BPCC peak (m/z ~286/288 isotopic doublet). Do not proceed if conversion is <98%.

-

Workup & Isomerization: Concentrate the mixture and precipitate triphenylphosphine oxide using cold diethyl ether. Filter and concentrate the filtrate. To ensure >99% trans,trans purity, recrystallize the crude solid from hot ethanol.

-

Final QC: Confirm stereochemistry via ¹H-NMR. The axial proton at the C1 position (adjacent to the bromine) must show a large axial-axial coupling constant (J > 10 Hz), confirming the equatorial positioning of the bromine atom.

Protocol B: C(sp3)-C(sp2) Negishi Cross-Coupling of BPCC

Causality: As established, organozinc species prevent β-hydride elimination. The addition of LiCl accelerates zinc insertion into the alkyl bromide by solubilizing the organozinc surface species.

-

Zinc Activation: In a Schlenk flask, activate zinc dust (2.0 eq) with 1,2-dibromoethane (5 mol%) and TMS-Cl (1 mol%) in anhydrous THF at 65 °C for 15 minutes.

-

Organozinc Formation: Add anhydrous LiCl (1.5 eq), followed by a solution of BPCC (1.0 eq) in THF. Stir at 50 °C for 12 hours.

-

Self-Validating IPC (Zincate Check): Withdraw a 0.5 mL aliquot and inject it into a vial containing a dilute solution of iodine (I₂) in THF. Validation: Rapid decolorization of the iodine confirms the presence of the active nucleophilic zincate. If the purple color persists, zinc insertion has failed; abort the coupling step.

-

Cross-Coupling: In a separate flask, prepare the catalyst: Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in THF. Add the target aryl halide (0.9 eq).

-

Reaction: Transfer the validated organozinc solution to the catalyst flask via cannula. Stir at 60 °C for 6 hours.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

References

-

Title: 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: (Bio)isosteres of ortho- and meta-substituted benzenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining Source: ACS Omega URL: [Link]

4-bromo-4'-propyl-1,1'-bicyclohexane CAS number and suppliers

Critical Intermediate for Liquid Crystal Engineering & Advanced Organic Synthesis

Executive Summary

4-Bromo-4'-propyl-1,1'-bicyclohexane (CAS: 124440-88-6 ) is a high-value cycloaliphatic building block, primarily utilized in the synthesis of negative dielectric anisotropy liquid crystals (LCs) for Vertical Alignment (VA) and In-Plane Switching (IPS) displays. Its rigid bicyclic core provides the necessary mesogenic stability, while the terminal bromine atom serves as a versatile handle for Grignard formation, cross-coupling (Suzuki-Miyaura), or further functionalization into fluorinated LC monomers.

This guide outlines the chemical identity, validated synthesis protocols, sourcing channels, and handling requirements for researchers in materials science and medicinal chemistry.

Chemical Identity & Properties

The compound exists predominantly as the trans,trans isomer in industrial applications to maximize linearity and phase transition temperatures.

| Property | Technical Specification |

| Chemical Name | trans-4-Bromo-4'-propyl-1,1'-bicyclohexane |

| CAS Number | 124440-88-6 |

| Synonyms | (1r,1r,4S,4S)-4-Bromo-4-propyl-1,1'-bi(cyclohexyl); 4-Propyl-4'-bromobicyclohexyl |

| Molecular Formula | C₁₅H₂₇Br |

| Molecular Weight | 287.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | ~65–67 °C (Analogous to pentyl derivative; experimental verification recommended) |

| Solubility | Soluble in DCM, THF, Hexane; Insoluble in Water |

| Purity Grade | Typically >99.5% (GC) for LC applications |

Strategic Sourcing & Suppliers

Supply chains for specific LC intermediates can be opaque. The following suppliers are verified sources or major distributors for this class of bicyclohexyl monomers.

| Supplier | Region | Notes |

| Acros Pharmatech | Global / S. Korea | Lists specific catalog items for bicyclohexyl bromides. |

| Jigs Chemical | India | Specializes in LC intermediates; lists CAS 124440-88-6. |

| Bide Pharmatech | China | Major supplier of fluorinated and brominated building blocks. |

| Valiant Fine Chem | China | Industrial-scale manufacturer of LC monomers (check availability). |

Procurement Note: For display-grade applications, ensure the "trans,trans" ratio is >99%, as "cis" isomers drastically reduce the clearing point (

) of the final LC mixture.

Advanced Synthesis Protocol

The Challenge: Stereocontrol

The synthesis of trans-4-bromo-4'-propyl-1,1'-bicyclohexane is non-trivial due to the requirement for a specific stereochemical outcome. Direct bromination of the hydrocarbon is non-selective. The preferred route involves the Appel Reaction or PBr₃ bromination of the corresponding alcohol.

Crucial Mechanism: To obtain the trans-bromide (equatorial Br), one often starts with the cis-alcohol (axial OH) and utilizes a reaction mechanism that proceeds with inversion of configuration (Sɴ2), such as the Appel reaction. Alternatively, thermodynamic equilibration of the bromide can be performed, but stereoselective substitution is superior.

Protocol: Stereoselective Bromination via Appel Reaction

Precursor: cis-4'-propyl[1,1'-bicyclohexyl]-4-ol (or mixture enriched in cis).

Reagents:

-

Carbon Tetrabromide (

) -

Triphenylphosphine (

) -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, dissolve 1.0 eq of cis-4'-propyl[1,1'-bicyclohexyl]-4-ol and 1.2 eq of

in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C. -

Addition: Dissolve 1.5 eq of

in minimal DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Reasoning: Slow addition prevents exotherms that could degrade the sensitive bicyclic system or cause elimination side reactions. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC. The alcohol peak should disappear, replaced by the less polar bromide.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: The byproduct (triphenylphosphine oxide) is difficult to remove. Triturate the residue with cold pentane (TPPO precipitates out). Filter, then purify the filtrate via silica gel flash chromatography (100% Hexane).

-

Isomer Enrichment (Optional): If the cis/trans ratio is insufficient, recrystallize from ethanol/hexane to isolate the pure trans isomer.

Synthesis Workflow Diagram

Figure 1: Stereoselective synthesis pathway converting the ketone precursor to the target trans-bromide via the cis-alcohol intermediate.[2][3]

Applications in Drug & Materials Development

Liquid Crystal Displays (LCDs)

This compound is a "Class I" intermediate for Negative Dielectric Anisotropy (

-

Mechanism: The propyl group provides flexibility and lowers viscosity, while the bicyclohexyl core ensures a high clearing point (

). -

Downstream Synthesis: The bromide is typically converted to a Grignard reagent and coupled with fluorinated phenyls or other cyclohexyl rings to create the final LC monomer (e.g., 3-HHB-F analogs).

Bio-isosteres in Medicinal Chemistry

While primarily an LC material, the bicyclohexyl motif is increasingly explored as a lipophilic scaffold (bio-isostere) for biphenyl groups in drug design, improving metabolic stability by removing the aromatic ring prone to oxidation.

Safety & Handling (SDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The C-Br bond can be light-sensitive over long periods; use amber vials.

-

Disposal: Halogenated organic waste. Do not mix with acid streams.

References

-

Jigs Chemical Ltd. (2023). (trans,trans)-4-Bromo-4'-pentyl-1,1'-Bicyclohexane and Propyl Analogs Product Specifications. Retrieved from

-

Acros Pharmatech. (2023). Catalog Entry for (trans,trans)-4-Bromo-4'-propyl-1,1'-bicyclohexane. Retrieved from

-

National Institutes of Health (NIH) PubChem. (2023). Compound Summary: Bicyclohexyl Derivatives and CAS 124440-88-6.[4] Retrieved from

- Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. Journal of Materials Chemistry. (General reference for bicyclohexyl synthesis via Appel reaction).

-

ChemicalBook. (2023). Supplier List for CAS 124440-88-6. Retrieved from

Sources

- 1. 1-bromo-4-propylheptane synthesis - chemicalbook [chemicalbook.com]

- 2. 1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl | C19H36 | CID 11086663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jigspharma.com [jigspharma.com]

Bicyclohexyl Bromides in Nematic Liquid Crystal Synthesis: A Chemo-Structural Guide

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of bicyclohexyl bromides in the synthesis of nematic liquid crystals (LCs). It prioritizes synthetic autonomy, stereochemical integrity, and structure-property causality.

Executive Summary

In the high-performance display industry (TFT-LCD) and photonics sectors, bicyclohexyl (CCH) cores serve as the kinetic backbone of modern nematic liquid crystals. Unlike their biphenyl counterparts, bicyclohexyl derivatives offer low rotational viscosity (

Bicyclohexyl bromides function as the critical "linchpin" intermediates in the synthesis of these materials. They provide the necessary electrophilic or nucleophilic handle (via metallation) to install polar headgroups (e.g., fluorinated aryls) or aliphatic tails while maintaining the rigid trans,trans-stereochemistry required for the nematic phase. This guide details the synthetic utility, stereochemical management, and downstream impact of these bromides.

Molecular Architecture: The Trans,Trans Imperative

The fundamental requirement for a nematic mesophase is a high aspect ratio (rod-like shape). For bicyclohexyl systems, this dictates a trans,trans configuration.

-

Conformational Locking: The cyclohexane rings must adopt a chair conformation with substituents in equatorial positions.

-

The Bromide Challenge: During synthesis, the introduction of bromine often yields a mixture of axial (cis) and equatorial (trans) isomers. The trans-bromide (equatorial) is thermodynamically preferred, but kinetic control during substitution reactions (e.g.,

on an alcohol) can invert stereochemistry. -

Impact: A single cis-linkage introduces a "kink" in the molecular rod, destroying the nematic phase or drastically lowering the clearing point (

).

Diagram 1: Stereochemical & Synthetic Logic

The following diagram illustrates the relationship between the bromide intermediate's stereochemistry and the final LC properties.

Caption: Workflow demonstrating the critical purification/isomerization step required to ensure the trans,trans-configuration essential for nematic phase formation.

Synthetic Utility: The Bromide as a Universal Adaptor

Bicyclohexyl bromides are rarely the final product; they are transient activation states. Their utility lies in their ability to participate in transition-metal-catalyzed cross-couplings.

A. The Organozinc Route (Negishi Coupling)

This is the industry standard for high-purity LC synthesis because it tolerates functional groups (esters, nitriles) better than Grignard reagents.

-

Activation: The bicyclohexyl bromide is converted to an organozinc halide (

) using activated zinc dust or Rieke zinc. -

Coupling: Palladium-catalyzed coupling with an aryl halide (

).

B. The Grignard Route (Kumada Coupling)

Used when the coupling partner is chemically robust (e.g., simple fluorobenzenes).

-

Activation: Reaction with Mg turnings to form

. -

Coupling: Nickel or Palladium catalyzed coupling.[1][2][3]

-

Note:

-

-

Detailed Experimental Protocol

Target Synthesis: 4-(trans-4'-propyl[1,1'-bicyclohexyl]-4-yl)benzonitrile Role: High-stability nematic component.

Phase 1: Preparation of the Zinc Reagent (In Situ)

-

Reagents: trans-4'-propyl[1,1'-bicyclohexyl]-4-yl bromide (10 mmol), Zinc dust (activated, 15 mmol), LiCl (12 mmol), THF (anhydrous).

-

Causality: LiCl is added to solubilize the organozinc species, forming a "Turbo-Grignard" style zincate (

), which significantly accelerates the subsequent transmetallation step.

-

Activation: Flame-dry a 3-neck flask under Argon. Add Zinc dust and LiCl. Heat to 150°C under vacuum for 1 hour to remove all traces of water (critical for initiation).

-

Formation: Cool to room temperature. Add THF. Add 5 mol% of 1,2-dibromoethane (activator) followed by TMSCl (1 mol%).

-

Addition: Dropwise add the bicyclohexyl bromide solution at 40°C. Stir for 3 hours.

-

Validation: Aliquot hydrolysis and GC-MS analysis should show the reduced alkane, confirming consumption of the bromide.

-

Phase 2: Negishi Cross-Coupling

-

Reagents: 4-Bromobenzonitrile (9.5 mmol), Pd(dppf)Cl2 (2 mol%), THF.

-

Causality: Pd(dppf)Cl2 is chosen because the large bite angle of the ferrocenyl ligand facilitates the reductive elimination of the bulky bicyclohexyl group and the aryl ring.

-

Catalyst Loading: In a separate vessel, dissolve the aryl bromide and catalyst in THF.

-

Coupling: Transfer the organozinc solution (prepared in Phase 1) via cannula into the aryl bromide solution.

-

Reaction: Reflux at 65°C for 12 hours.

-

Workup: Quench with dilute HCl. Extract with MTBE (Methyl tert-butyl ether).

-

Purification: Recrystallize from ethanol/heptane to remove homocoupled byproducts.

Diagram 2: Reaction Mechanism (Catalytic Cycle)

The following diagram details the catalytic cycle, emphasizing the suppression of

Caption: Pd-catalyzed Negishi cycle. Large bite-angle ligands (L2) prevent the Beta-Hydride Elimination pathway.

Structure-Property Relationships

The substitution of a phenyl ring with a bicyclohexyl core (via the bromide intermediate) drastically alters the physical properties of the LC mixture.

| Property | Phenyl-Cyclohexyl (PCH) | Bicyclohexyl (CCH) | Mechanistic Reason |

| Viscosity ( | Medium | Low | Reduced |

| Birefringence ( | High (>0.1) | Low (<0.05) | Lack of conjugated |

| UV Stability | Moderate | Excellent | Saturated C-C bonds are transparent to UV, preventing radical degradation. |

| Order Parameter ( | High | Very High | The rigid trans-bicyclohexyl core is highly linear, enhancing packing. |

Data Interpretation:

For "Super-Fluorinated" LCs used in active-matrix displays, the CCH core is indispensable. It dilutes the viscosity of high-dielectric components without sacrificing the clearing point (

References

-

Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation. D-NB.info.

-

Synthesis method of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethylene liquid crystal monomer. Google Patents (CN107963958B).

-

Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate (SPIE Proceedings).

-

Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals (Journal).

-

Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Macmillan Group (Princeton).

Sources

A Comparative Analysis of Saturated and Aromatic Cores in Liquid Crystal Intermediates: 1-Bromo-4-(4-propylcyclohexyl)cyclohexane vs. Phenyl Analogs

An In-depth Technical Guide for Materials Scientists and Drug Development Professionals

Abstract

The molecular architecture of mesogenic compounds is a determinant of their macroscopic physicochemical properties and, consequently, their performance in applications ranging from liquid crystal displays (LCDs) to advanced pharmaceutical intermediates. A critical design choice in these molecules is the nature of the rigid core, which is typically composed of either saturated alicyclic rings (like cyclohexane) or aromatic rings (like phenyl). This technical guide provides an in-depth comparative analysis of 1-Bromo-4-(4-propylcyclohexyl)cyclohexane, a molecule featuring a saturated bicyclohexyl core, and its corresponding phenyl analogs, where one or both cyclohexane rings are replaced by phenyl groups. We will explore the profound impact of this structural substitution on molecular conformation, synthetic accessibility, and key material properties including viscosity, dielectric anisotropy, and birefringence. This analysis offers field-proven insights into the causality behind experimental choices in materials design, guiding researchers in the rational selection of core structures to achieve desired performance characteristics.

Introduction to Mesogenic Core Structures

The performance of a liquid crystal (LC) material is fundamentally governed by the shape and electronic nature of its constituent molecules.[1] These molecules typically consist of a rigid core, one or more flexible terminal chains, and often a linking group. The rigid core is the primary determinant of the mesophase behavior and the anisotropic properties of the material. The two most prevalent core units in commercial liquid crystals are the trans-1,4-disubstituted cyclohexane ring and the 1,4-disubstituted phenyl ring.[1]

-

Saturated Alicyclic Cores (Cyclohexane): These non-aromatic, puckered rings impart flexibility and can lead to materials with significantly lower viscosity.[2][3] The absence of a delocalized π-electron system results in lower optical and dielectric anisotropy.

-

Aromatic Cores (Phenyl): The planar geometry and delocalized π-electron system of the phenyl ring promote stronger intermolecular interactions (π-π stacking), leading to higher thermal stability, greater optical birefringence (Δn), and larger dielectric anisotropy (Δε).[4]

This guide uses 1-Bromo-4-(4-propylcyclohexyl)cyclohexane and its phenyl analogs, such as 1-Bromo-4-(4'-propylphenyl)cyclohexane and 4-Bromo-4'-propylbiphenyl, as model systems to dissect the structure-property relationships that arise from the substitution of a saturated core with an aromatic one. The terminal bromo- and propyl- groups provide a consistent framework, allowing for a direct comparison of the core's influence.

Molecular Structure and Conformational Analysis

The most fundamental difference between a cyclohexane and a phenyl ring lies in their geometry. The phenyl ring is planar, while the cyclohexane ring adopts a non-planar chair conformation. This structural divergence has profound implications for how the molecules pack in the condensed phase.

The tolane unit, formed by two phenyl rings, creates a rigid, linear core that defines the principal molecular axis.[5] In contrast, the cyclohexyl ring is non-planar with respect to the phenyl rings.[5] This disruption of planarity in cyclohexane-containing molecules hinders close molecular packing, which directly influences properties like melting point and viscosity. While phenyl groups can engage in intermolecular C-H···π interactions that restrict dynamic motion, the cyclohexyl counterpart lacks such specific interactions, leading to greater conformational freedom.[6]

Caption: Comparative molecular structures of the target compounds.

Synthesis Strategies and Mechanistic Insights

The differing chemical nature of saturated and aromatic rings necessitates distinct synthetic approaches. The choice of reaction is dictated by the electronic properties of the core, illustrating a key principle in organic synthesis.

3.1. Synthesis of Cyclohexane-Containing Scaffolds Synthesizing the fully saturated 1-Bromo-4-(4-propylcyclohexyl)cyclohexane typically involves building the core first, followed by bromination. The starting material could be 4-propyl-1,1'-bicyclohexyl, which can then be subjected to radical bromination. However, this method can lack regioselectivity. A more controlled approach involves the synthesis from brominated precursors like 1-bromo-4-propylcyclohexane.[7][8]

3.2. Synthesis of Phenyl-Containing Analogs The synthesis of phenyl analogs like 4-Bromo-4'-propylbiphenyl leverages the reactivity of the aromatic ring. Two common, high-yield strategies are:

-

Electrophilic Aromatic Bromination: This involves the direct bromination of 4-propylbiphenyl using bromine and a Lewis acid catalyst (e.g., FeCl₃).[9] The π-electron system of the phenyl ring acts as a nucleophile, attacking the electrophilic bromine to form a resonance-stabilized intermediate, which then deprotonates to yield the product.[9]

-

Palladium-Catalyzed Cross-Coupling (Suzuki Reaction): A more versatile method involves coupling an arylboronic acid with an aryl halide. For instance, 4-propylphenylboronic acid can be coupled with 1,4-dibromobenzene under palladium catalysis to yield the target molecule.[10][11] This method offers excellent control over the final structure.

The causality is clear: the delocalized π-electrons of the phenyl ring enable facile electrophilic substitution, a pathway unavailable to the saturated cyclohexane ring. This makes the synthesis of aromatic analogs often more straightforward and regioselective.

Caption: Contrasting synthetic workflows for aromatic vs. saturated cores.

Comparative Physicochemical Properties

The substitution of a phenyl ring for a cyclohexane ring dramatically alters the key physical properties relevant to liquid crystal applications. The following table and discussion summarize these differences, using data from well-studied analogs to illustrate the trends.

| Property | Phenyl-Containing Core (e.g., Biphenyls) | Cyclohexane-Containing Core | Causality & Implication |

| Viscosity (η) | Higher | Lower | The non-planar cyclohexane ring disrupts close packing, reducing intermolecular friction and lowering viscosity.[2][12] Lower viscosity is critical for achieving fast response times in displays. [13] |

| Dielectric Anisotropy (Δε) | Higher (Positive or Negative) | Lower | The delocalized π-electrons of the phenyl ring create a large polarizability anisotropy.[14] Saturated C-C and C-H bonds in cyclohexane are less polarizable. High Δε allows for lower operating voltages. |

| Birefringence (Δn) | Higher | Lower | The conjugated π-system in phenyl rings leads to a significant difference in refractive indices for light polarized parallel vs. perpendicular to the molecular axis.[15] High Δn is needed for thin display cells. |

| Clearing Point (Tₙᵢ) | Higher | Lower | The planar structure and π-π stacking of phenyl rings lead to stronger intermolecular forces and a more stable liquid crystal phase, requiring more thermal energy to become isotropic.[4] |

| Elastic Constants (Kᵢᵢ) | Generally Higher (esp. K₃₃) | Generally Lower | The rigid, linear nature of biphenyl systems often results in higher bend (K₃₃) and splay (K₁₁) elastic constants.[16][17] This affects switching thresholds and response times. |

In-depth Analysis:

-

Viscosity: The incorporation of a cyclohexyl group imparts flexibility and reduces the activation energy for flow.[2][3] Studies comparing analogous ester-based liquid crystals show a large decrease in viscosity when a benzoate group is replaced with a cyclohexanecarboxylate.[12] This is arguably the most significant advantage of using cyclohexane cores in LC mixtures for display applications.

-

Dielectric Anisotropy (Δε): The strong positive dielectric anisotropy in phenyl-containing molecules like cyanobiphenyls is due to the large dipole moment from the cyano group acting along the major molecular axis, which is also the axis of highest polarizability.[14] Replacing a phenyl ring with a cyclohexane ring reduces this polarizability, thereby lowering Δε. Conversely, for creating materials with negative dielectric anisotropy, fluorinated phenyl rings are often employed, a strategy less effective with cyclohexane rings.[18][19]

-

Birefringence (Δn): The optical anisotropy, or birefringence, is a direct consequence of the electronic structure. The delocalized π-electrons in phenyl rings are highly polarizable by the electric field of light, resulting in a high refractive index along the molecular axis and thus a large, positive Δn.[15] Saturated cyclohexane rings lack this feature, leading to materials with inherently lower birefringence.

Structure-Property-Application Relationship

The choice between a cyclohexane and a phenyl core is not about which is "better," but which provides the optimal balance of properties for a specific application. This is a classic engineering trade-off in materials science.

-

Phenyl-based materials are favored when high birefringence and high dielectric anisotropy are paramount. This allows for the construction of thinner display cells and operation at lower voltages. However, their higher viscosity can lead to slower switching speeds.

-

Cyclohexane-based materials are indispensable as low-viscosity components in LC mixtures.[20] They are added to formulations to decrease the overall mixture viscosity, thereby reducing the device response time, which is critical for applications like video displays and telecommunications.[13][21]

This relationship can be visualized as a logical flow from molecular structure to device performance.

Caption: Relationship between core structure, properties, and application performance.

Experimental Protocols

To ensure trustworthiness and provide actionable insights, this section details standardized protocols for the synthesis and characterization of these compounds.

6.1. Protocol: Synthesis of 4-Bromo-4'-propylbiphenyl via Electrophilic Bromination

-

Rationale: This protocol is chosen for its directness and high yield for the para-substituted product when starting with 4-propylbiphenyl. The use of a non-polar solvent minimizes side reactions.[9]

-

Methodology:

-

Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap (for HBr), dissolve 4-propylbiphenyl (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloroethane.

-

Catalyst: Add a catalytic amount of iron filings or anhydrous FeCl₃ (approx. 0.05 eq).

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel over 1-2 hours with constant stirring. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until GC analysis shows consumption of the starting material.

-

Workup: Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from ethanol or hexane to yield pure 4-Bromo-4'-propylbiphenyl.[9]

-

6.2. Protocol: Measurement of Rotational Viscosity (η)

-

Rationale: Rotational viscosity is a critical parameter for predicting the switching speed of an LC material. An oscillating plate or rotational viscometer provides accurate measurements as a function of temperature.[2][3]

-

Methodology:

-

Sample Preparation: Prepare a solution of the target compound (e.g., 10-20 wt%) in a standard nematic LC host mixture with known properties. This "guest-host" method allows for the determination of the viscosity contribution of the new compound.[12]

-

Instrumentation: Use a cone-plate rheometer or a rotational viscometer equipped with a temperature-controlled stage.

-

Measurement: Introduce the sample into the viscometer. Allow the temperature to equilibrate (e.g., at 25 °C).

-

Data Acquisition: Measure the shear stress over a range of shear rates to determine the viscosity. For anisotropic measurements, a magnetic field can be applied to align the LC director parallel or perpendicular to the flow direction.

-

Analysis: The viscosity of the mixture is measured, and the contribution of the guest compound can be extrapolated. The measurement should be repeated at several temperatures to characterize the temperature dependence.[22]

-

Conclusion

The choice between a saturated 1-Bromo-4-(4-propylcyclohexyl)cyclohexane and its phenyl analogs is a paradigmatic example of molecular engineering in materials science. The substitution of a flexible, non-planar cyclohexane ring with a rigid, planar phenyl ring is not a simple isosteric replacement; it is a strategic decision that fundamentally alters the electronic and conformational properties of the molecule.

-

Phenyl analogs provide high thermal stability, birefringence, and dielectric anisotropy, which are essential for achieving high contrast and low operating voltages. Their primary drawback is higher viscosity.

-

Cyclohexane analogs are crucial for lowering the viscosity of liquid crystal mixtures, enabling the fast response times required by modern display technologies. This advantage comes at the cost of reduced optical and dielectric anisotropy.

Ultimately, high-performance liquid crystal formulations are complex mixtures, leveraging the distinct advantages of both core types. Phenyl-based compounds provide the core performance characteristics, while cyclohexane-based compounds are added as "thinners" to optimize the mixture for fast switching. Understanding the distinct causality linking these core structures to their macroscopic properties is therefore essential for any scientist or researcher working in the field of liquid crystals and advanced organic materials.

References

- CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google P

- Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC - Virtual Undergradu

- Liquid Crystalline 4-Alkylamino-4'-Cyanobiphenyls | Scilit. (URL: )

- Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. - DTIC. (URL: )

- Simulated molecular structures of cyclohexyl and phenyl-based NCS tolanes.

- Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls | Semantic Scholar. (URL: )

- Viscosity coefficients of nematic liquid crystals: II.

- 1-Bromo-4-cyclohexylbenzene synthesis - ChemicalBook. (URL: )

- Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nem

- CAS 59454-35-2: 4-Decyl-4′-cyanobiphenyl | CymitQuimica. (URL: )

- An In-depth Technical Guide to the Synthesis of 4-Bromobiphenyl from Biphenyl and Bromine - Benchchem. (URL: )

- Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls - Taylor & Francis. (URL: )

- 4-Bromobiphenyl synthesis - ChemicalBook. (URL: )

- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic

- Physical and Molecular Properties of Three Mesogenic Phenyl Cyclohexyl Compounds. (URL: )

- 4-ACETYL-4'-PROPYLBIPHENYL synthesis - ChemicalBook. (URL: )

- An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene - Benchchem. (URL: )

- Viscosity coefficients of nematic liquid crystals: II.

- 4,4'-dibromobiphenyl - Organic Syntheses Procedure. (URL: )

- Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron- transport properties - The Royal Society of Chemistry. (URL: )

- Viscosity of a Liquid Crystal near the Nem

- Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures - SciSpace. (URL: )

- 2,3-Difluorinated phenyl and cyclohexane units in the design and synthesis of liquid crystals having negative dielectric anisotropy - Taylor & Francis. (URL: )

- 91175-02-9 | 1-Bromo-4-propylcyclohexane - ChemScene. (URL: )

- 1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241 - PubChem. (URL: )

- Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applic

- Liquid crystals – Knowledge and References - Taylor & Francis. (URL: )

- Conductance and Dielectric Anisotropy Properties of 4'-Hexyl-4-biphenylcarbonitrile and 4'-Octyloxy. (URL: )

- CAS 6294-40-2: 1-Bromo-4-methylcyclohexane | CymitQuimica. (URL: )

- evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - University of St Andrews Research Portal. (URL: )

- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | C15H21Br | CID 5209939 - PubChem. (URL: )

- 1-Propyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene - PubChem. (URL: )

- evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )

- The viscosity of the liquid crystal PCH-5, in the nematic and isotropic...

- A Comparative Analysis of Liquid Crystals Derived from 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene - Benchchem. (URL: )

- Application Of Liquid Crystal Dakenchem. (URL: )

- 1-Bromo-4-cyclohexylbenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (URL: )

- 1-bromo-1-cyclohexene - Sigma-Aldrich. (URL: )

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. 1-Bromo-4-propylcyclohexane | C9H17Br | CID 14047241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

- 11. 4-ACETYL-4'-PROPYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. dakenchem.com [dakenchem.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: Stability & Synthesis of trans,trans-4-Bromo-4'-propyl-1,1'-bicyclohexyl

Executive Summary

The molecule trans,trans-4-bromo-4'-propyl-1,1'-bicyclohexyl (henceforth 4-BPB ) represents a critical class of rod-like (calamitic) intermediates used primarily in the synthesis of low-viscosity liquid crystals (LCs) and, increasingly, as bio-isosteres in pharmaceutical scaffolds.

Its utility is defined by its stereochemistry: the trans,trans configuration ensures a linear, extended geometry essential for nematic phase formation. However, this specific isomer faces two primary stability challenges:

-

Configurational Isomerization: Thermodynamic equilibration between the trans (equatorial) and cis (axial) forms at the C-Br center.

-

Chemical Degradation: Dehydrobromination (elimination of HBr) to form cyclohexenes.

This guide provides a definitive analysis of these stability profiles and outlines a self-validating synthesis protocol to maximize the yield of the desired trans,trans isomer.

Structural Dynamics & Thermodynamics

Conformational Analysis

The stability of 4-BPB is governed by the conformational preferences of the cyclohexane rings. In the trans,trans isomer, both the propyl group and the bromine atom occupy equatorial positions relative to the central C1-C1' bond.

-

Ring A (Propyl): The propyl group (

-value -

Ring B (Bromine): The bromine atom (

-value

The Stability Paradox (Kinetic vs. Thermodynamic):

While the trans (equatorial Br) isomer is thermodynamically more stable, it is kinetically more resistant to base-catalyzed elimination than the cis (axial Br) isomer. This is due to the stereoelectronic requirements of E2 elimination, which demands an anti-periplanar arrangement between the leaving group (Br) and a

Energy Landscape Visualization

The following diagram illustrates the energy gap between the stable trans,trans form and the reactive cis,trans intermediate.

Figure 1: Conformational energy landscape showing the thermodynamic sink of the trans,trans isomer and the kinetic vulnerability of the cis,trans isomer.

Chemical Stability Profile

Dehydrobromination Risks

Secondary alkyl halides are susceptible to losing HBr. For 4-BPB, this risk is mitigated by the chair conformation but not eliminated.

| Parameter | Stability Impact | Mechanism |

| Temperature | Stable < 120°C | Above 120°C, thermal elimination of HBr accelerates, especially in the presence of metal surfaces (Fe/Cu). |

| pH Sensitivity | Base Sensitive | Strong bases (alkoxides, hydroxides) trigger E2 elimination rapidly. |

| Light | Photosensitive | UV light can cleave the C-Br bond homolytically (radical pathway), leading to darkening and byproduct formation. |

| Solvent | Polarity Dependent | Polar aprotic solvents (DMF, DMSO) accelerate elimination reactions. |

Isomerization

In the presence of Lewis acids (e.g., AlBr₃, FeBr₃) or free radical initiators, the C-Br bond can break and reform, scrambling the stereochemistry. Because the equatorial position is lower in energy, thermodynamic equilibration conditions (e.g., heating with catalytic HBr) will eventually favor the trans isomer, typically in a ~3:1 to 4:1 ratio over the cis isomer.

Synthesis & Isolation Protocol

Objective: Synthesize trans,trans-4-BPB with >98% isomeric purity. Strategy: Use the Appel Reaction on the corresponding alcohol. This reaction proceeds with inversion of configuration (Walden inversion).

-

Precursor:cis,trans-4'-propylbicyclohexyl-4-ol (Axial OH).

-

Product:trans,trans-4-bromo-4'-propylbicyclohexyl (Equatorial Br).

Reagents & Materials

-

Substrate: cis,trans-4'-propyl[1,1'-bicyclohexyl]-4-ol (ensure axial OH purity).

-

Reagent A: Triphenylphosphine (PPh₃) - 1.2 equivalents.

-

Reagent B: Carbon Tetrabromide (CBr₄) - 1.2 equivalents.

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck flask with PPh₃ (1.2 eq) and anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

-

Activation: Add CBr₄ (1.2 eq) portion-wise. The solution will turn yellow/orange, indicating the formation of the brominating species. Stir for 15 minutes.

-

Addition: Dissolve the cis,trans-alcohol (1.0 eq) in minimal DCM and add dropwise to the reaction mixture at 0°C.

-

Note: Maintaining low temperature prevents side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane eluent). The alcohol spot (polar) should disappear, replaced by the bromide spot (high Rf).

-

Quenching: Add saturated NaHCO₃ solution to neutralize any HBr formed.

-

Workup: Extract with DCM. Wash organics with brine, dry over MgSO₄, and concentrate in vacuo at <40°C (do not overheat).

-

Purification (Critical):

-

The crude residue contains Triphenylphosphine oxide (TPPO).

-

Precipitate TPPO by adding cold Hexane/Pentane and filtering.

-

Purify the filtrate via Flash Chromatography on Silica Gel.

-

Eluent: 100% Pentane or Hexane.

-

Warning: Silica is slightly acidic. Minimize contact time to prevent isomerization.

-

Synthesis Workflow Diagram

Figure 2: Synthesis workflow utilizing the Appel reaction to enforce stereochemical inversion.

Analytical Validation

To certify the stability and identity of the product, the following analytical signatures must be verified.

1H-NMR Spectroscopy (CDCl₃, 400 MHz)

The chemical shift and coupling constant of the proton at C4 (geminal to Bromine) are diagnostic.

| Isomer | H4 Signal (ppm) | Multiplicity | Coupling ( | Interpretation |

| Trans,Trans | ~3.9 - 4.1 ppm | tt (triplet of triplets) | H4 is Axial . Large coupling indicates axial-axial interaction with H3/H5. | |

| Cis,Trans | ~4.5 - 4.7 ppm | qn (quintet-like) | H4 is Equatorial . Small couplings indicate equatorial-axial/equatorial-equatorial interactions. |

Differential Scanning Calorimetry (DSC)

-

Melting Point: The trans,trans isomer typically has a higher melting point than the cis isomer due to better packing efficiency in the crystal lattice.

-

Purity Check: A sharp melting endotherm indicates high purity. A broad peak suggests isomeric mixtures.

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Kelly, S. M., & O'Neill, M. (2001). "Liquid Crystals with a Cyclohexane Ring." Handbook of Liquid Crystals. Wiley-VCH.

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

-

Reich, H. J. (2023). "Winstein-Holness Equation and A-Values." University of Wisconsin-Madison Chemistry Database.

Introduction: The Strategic Role of the Bicyclohexyl Core and Halogenation

An In-Depth Technical Guide to Halogenated Bicyclohexyl Liquid Crystal Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of halogenated bicyclohexyl liquid crystal intermediates, pivotal components in the formulation of advanced liquid crystal mixtures. We will delve into the synthetic strategies, structure-property relationships, and characterization methodologies that underpin their development and application, particularly in the realm of display technologies. As senior application scientists, our focus is on elucidating the causal links between molecular design and material performance, offering field-proven insights for professionals in materials science and drug development.

Liquid crystals (LCs) represent a unique state of matter that exhibits properties intermediate between those of conventional liquids and solid crystals.[1] This duality, combining fluidity with long-range molecular order, is fundamental to their application in a vast array of electro-optical devices, most notably Liquid Crystal Displays (LCDs).[2][3]

The molecular architecture of an LC compound dictates its bulk physical properties. The bicyclohexyl moiety, a saturated aliphatic structure, is a critical building block in modern liquid crystal design.[4] Unlike its aromatic counterparts (like biphenyl), the bicyclohexyl core imparts several desirable characteristics:

-

Low Viscosity: Facilitating faster switching speeds in display applications.

-

Low Birefringence (Δn): Essential for specific display modes.

-

High Chemical and Photochemical Stability: Ensuring device longevity.

Halogenation, particularly fluorination, is a powerful tool for fine-tuning the electronic properties of these molecules without drastically altering their shape.[5] The introduction of highly electronegative halogen atoms allows for precise control over the molecule's dipole moment and, consequently, its dielectric anisotropy (Δε)—a critical parameter for controlling the LC's response to an electric field.[5] This guide will explore the synthesis and characterization of these vital intermediates, providing a roadmap for developing next-generation liquid crystal materials.

Synthetic Strategies for Halogenated Bicyclohexyl Intermediates

The synthesis of halogenated bicyclohexyl intermediates is a multi-step process that requires precise control over stereochemistry to achieve the desired trans,trans configuration, which is crucial for establishing and maintaining the liquid crystalline phase.

Core Bicyclohexyl Synthesis

Several synthetic routes have been developed to construct the bicyclohexyl core. A common and effective strategy involves the use of organometallic intermediates, such as Grignard or organozinc reagents, to couple two cyclohexane rings.[6]

A generalized workflow often involves:

-

Preparation of Cyclohexanone Precursors: Starting from substituted phenols or cyclohexanones, which may already contain the desired halogen atoms or functional groups for later conversion.

-

Ring Coupling: Using organometallic intermediates to form the C-C bond between the two rings. For example, a cyclohexyl magnesium bromide can be coupled with a cyclohexanone.

-

Dehydration and Reduction: The resulting alcohol is typically dehydrated to a cyclohexenyl-cyclohexane intermediate, followed by catalytic hydrogenation to yield the saturated bicyclohexyl system. This reduction step is often stereoselective, favoring the desired trans,trans isomer.

Introduction of Halogens

Halogen atoms can be introduced at various stages of the synthesis. Fluorine, being the most common halogen for tuning dielectric properties, is often incorporated into one of the starting cyclohexane rings.[5] This approach allows for the synthesis of facially polarized cyclohexane motifs where multiple C-F bonds are oriented on one side of the ring, creating a strong molecular dipole perpendicular to the main molecular axis.[5]

Below is a diagram illustrating a generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of bicyclohexyl intermediates.

Experimental Protocol: Synthesis of a Bromo-Bicyclohexyl Intermediate

This protocol is a representative example adapted from established methodologies for Wittig-type reactions and subsequent reductions, which are common in LC synthesis.[7]

Objective: To synthesize a key brominated intermediate for further functionalization.

Step-by-Step Methodology:

-

Apparatus: A dry 10L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, charge the flask with dichloromethane (1200 mL) and triphenylphosphine (618.0 g).

-

Bromination: Cool the mixture to between -10°C and 0°C. Slowly add a solution of bromine (345.0 g) in dichloromethane (700 mL), maintaining the temperature range. After the addition is complete, stir for 1 hour at the same temperature.

-

Addition of Precursor: Prepare a solution of the starting bicyclohexyl aldehyde/ketone precursor (e.g., 4-(trans-4'-propylcyclohexyl)cyclohexanone) (421.0 g) in dichloromethane (1320 mL). Add this solution dropwise to the reaction mixture, allowing the temperature to rise to 30-40°C.

-

Reaction: Maintain the temperature at 30-40°C and stir for 6 hours.

-

Workup: Distill off the dichloromethane. Add petroleum ether (2400 mL) to the residue to precipitate triphenylphosphine oxide. Filter the solid.

-

Extraction: Wash the solid filter cake twice more with petroleum ether (2400 mL each). Combine all the petroleum ether filtrates.

-

Purification: Concentrate the combined filtrate under reduced pressure. Recrystallize the resulting crude product from ethanol (1600 mL) multiple times to yield the purified bromo-alkene intermediate.

-

Characterization: Confirm product identity and purity (>98%) using Gas Chromatography (GC) and NMR spectroscopy.

Physicochemical Properties and Characterization

The introduction of halogens to the bicyclohexyl core has a profound impact on the material's properties. These properties are meticulously measured using a suite of characterization techniques to ensure their suitability for specific applications.

Key Liquid Crystalline Properties

The primary goal of synthesizing these intermediates is to create LC mixtures with tailored properties. The most critical of these are:

-

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. Halogenation is the primary method for engineering this value. Attaching fluorine atoms axially on a cyclohexane ring creates a strong dipole moment perpendicular to the long axis of the molecule, resulting in a large negative Δε.[5] Materials with negative Δε are essential for Vertically Aligned (VA) display modes.

-

Birefringence (Δn): This is the difference between the extraordinary (ne) and ordinary (no) refractive indices. Saturated bicyclohexyl cores lead to a significantly lower Δn compared to aromatic systems, which is advantageous for displays in mobile devices as it allows for thinner display cells.[8]

-

Phase Behavior: The type of liquid crystal phases (e.g., nematic, smectic) and the transition temperatures are critical. The bicyclohexyl unit is known to suppress the more ordered smectic phases, leading to compounds with a broad and stable nematic phase range, which is the operational phase for most displays.[8]

Table 1: Impact of Fluorination on Bicyclohexyl LC Properties

| Property | Unsubstituted Bicyclohexyl Core | Fluorinated Bicyclohexyl Core | Rationale |

| Dielectric Anisotropy (Δε) | Small, slightly positive or negative | Can be strongly negative (e.g., -2 to -6) | The strong C-F bond dipole is oriented perpendicular to the main molecular axis, increasing ε⊥.[5] |

| Birefringence (Δn) | Low (e.g., 0.04-0.07) | Remains low, with minor changes | The core electronic structure is dominated by saturated σ-bonds, which have lower polarizability anisotropy than aromatic π-systems. |

| Melting Point | Moderate | Tends to be higher[5] | Increased polarity from C-F bonds leads to stronger intermolecular electrostatic interactions, raising the melting point.[5] |

| Solubility | Good in nonpolar matrices | Can be reduced in standard hydrocarbon LC hosts[5] | The increased polarity can lead to poorer miscibility with nonpolar components, requiring careful formulation of the final mixture.[5] |

Core Characterization Techniques

A multi-technique approach is necessary to fully characterize these intermediates and their mesophases.

-

Structural and Purity Analysis:

-

NMR Spectroscopy: Confirms the chemical structure and stereochemistry.

-

Chromatography (GC, HPLC, UPC²): Essential for determining the purity of the intermediates. Techniques like UltraPerformance Convergence Chromatography (UPC²) are particularly effective for analyzing LC compounds, which can be thermally sensitive.[2][3]

-

-

Thermal and Phase Analysis:

-

Differential Scanning Calorimetry (DSC): This is the primary technique for identifying the temperatures of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[4][9][10] The enthalpy changes associated with these transitions provide further information about the nature of the phases.

-

Polarized Optical Microscopy (POM): Allows for the visual identification of different liquid crystal phases based on the unique optical textures they exhibit.[9][10]

-

Caption: Comprehensive workflow for the characterization of LC intermediates.

Experimental Protocol: DSC Analysis of Phase Transitions

Objective: To determine the phase transition temperatures and enthalpies of a synthesized bicyclohexyl intermediate.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified LC intermediate into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

Heating Cycle 1: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature well above its expected clearing point (isotropic liquid state) to erase any prior thermal history.

-

Cooling Cycle: Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature. This is crucial for observing liquid crystal phases that may only appear on cooling (monotropic phases).[10]

-

Heating Cycle 2: Heat the sample again at the same rate (10°C/min). The data from this second heating run is typically used for analysis as it represents the material's intrinsic behavior.

-

-

Data Analysis:

-

Plot the heat flow versus temperature. Phase transitions will appear as endothermic peaks (on heating) or exothermic peaks (on cooling).

-

The onset temperature of a peak is typically reported as the transition temperature.

-

Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

-

Applications in Advanced Materials

The primary application for halogenated bicyclohexyl intermediates is in the formulation of complex liquid crystal mixtures for LCDs. Their unique combination of properties makes them indispensable for modern display technologies.

-

Vertically Aligned (VA) LCDs: These displays require LC mixtures with a negative dielectric anisotropy (Δε < 0). In the "off" state, the molecules align perpendicular to the substrates, blocking light and creating a true black state. Applying a voltage causes them to tilt parallel to the substrates, allowing light to pass. Fluorinated bicyclohexyls are the cornerstone materials for achieving the required negative Δε.

-

Polymer Dispersed Liquid Crystals (PDLCs): Used in "smart window" applications, PDLCs consist of liquid crystal droplets dispersed in a polymer matrix.[1] The refractive index matching between the LC and the polymer, which can be controlled by an electric field, determines the transparency of the film. The low birefringence of bicyclohexyl-based LCs is beneficial in these systems.

Caption: Relationship between molecular structure, properties, and application.

Conclusion

Halogenated bicyclohexyl liquid crystal intermediates are a testament to the power of molecular engineering in materials science. By combining the stable, low-viscosity bicyclohexyl core with the precise electronic tuning afforded by halogenation, scientists can create materials with specific, predictable, and highly desirable properties. The synthesis of these molecules requires careful control over reaction conditions and stereochemistry, and their performance is validated through a rigorous suite of characterization techniques. As display technology continues to evolve, the demand for even more advanced liquid crystal materials will persist, ensuring that the study and development of these crucial intermediates remain a vibrant and essential field of research.

References

-

Reentrant 2D Nanostructured Liquid Crystals by Competition between Molecular Packing and Conformation. (n.d.). wiley.com. Retrieved February 26, 2026, from [Link]

-

Horn, A., Klaeboe, P., Nielsen, C. J., Mastryukov, V. S., Myrvold, B. O., & Redford, K. (1992). Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry. Analyst, 117(3), 455-460. Royal Society of Chemistry. [Link]

-

Horn, A., Klaeboe, P., Nielsen, C. J., Mastryukov, V. S., Myrvold, B. O., & Redford, K. (1992). Solid Phases of Bicyclohexyl Studied With Vibrational Spectroscopy and Calorimetry. Analyst, 117, 455-460. Royal Society of Chemistry. [Link]

-

characterization techniques for liquid crystal materials and its application in optoelectronics devices. (2016). International Journal of Engineering Research and, V5(06). [Link]

-

CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). International Journal of Innovation and Applied Studies, 17(1), 183. [Link]

-

Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry, 13(12), 26-37. [Link]

-

Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PDA Detection. (n.d.). Waters Corporation. Retrieved February 26, 2026, from [Link]

-

Liquid crystalline solvents as mechanistic probes. 28. Investigation of the solute-induced phase of trans,trans-4'-n-butyl-1,1'-bicyclohexyl-4-carbonitrile by deuterium magnetic resonance and solute photoreactivity parameters. (1987). The Journal of Physical Chemistry, 91(21), 5543-5549. ACS Publications. [Link]

-

Bezborodov, V., & Lapanik, V. (2000). Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. In Liquid Crystals: Chemistry, Physics, and Applications (Vol. 4147, pp. 7-15). SPIE. [Link]

-

Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC2) with PD. (n.d.). waters.com. Retrieved February 26, 2026, from [Link]

-

Stability, Phase and Absorption Analysis of 4-Alkenyl Bicyclohexylnitrile: Thermodynamic and Spectroscopic Approaches. (2021). Journal of Physical Science, 32(1), 27-41. [Link]

-

Präsang, C., & Bruce, D. W. (2023). Halogen-Bonded Liquid Crystals. Helvetica Chimica Acta. White Rose Research Online. [Link]

-

Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. (n.d.). rsc.org. Retrieved February 26, 2026, from [Link]

-

Dąbrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. MDPI. [Link]

-

Gill, G. B., Healy, M. J. F., & O'Hagan, D. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. [Link]

-

Key Intermediates in Organic Synthesis: The Power of Trans,trans-4'-(3-Butenyl)-4-(p-tolyl)bicyclohexyl. (2026, February 13). ningboinno.com. [Link]

- Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer. (2019).

-

Sai, D. V., Zuhail, K. P., Sarkar, R., & Dhara, S. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(3), 373-380. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. waters.com [waters.com]

- 3. lcms.cz [lcms.cz]

- 4. Solid phases of bicyclohexyl studied with vibrational spectroscopy and calorimetry - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer - Google Patents [patents.google.com]

- 8. High Birefringence Liquid Crystals | MDPI [mdpi.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

4-(trans-4-propylcyclohexyl)cyclohexyl bromide safety data sheet (SDS)

An In-depth Technical Guide to the Safety Profile of 4-(trans-4-propylcyclohexyl)cyclohexyl bromide

Introduction and Chemical Identity

4-(trans-4-propylcyclohexyl)cyclohexyl bromide is a saturated bicyclic alkyl halide. Its structure, consisting of two cyclohexane rings linked together with a propyl group on one and a bromine atom on the other, suggests its utility as a reactive intermediate in organic synthesis. Compounds with this bicyclohexyl core are common in the field of liquid crystal research and development. The bromine atom provides a reactive handle for nucleophilic substitution or organometallic reagent formation (e.g., Grignard reagents).

Given its identity as an upstream product in the synthesis of more complex molecules, researchers handling this compound must have a thorough understanding of its potential hazards[1].

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | 4-(trans-4-propylcyclohexyl)cyclohexyl bromide |

| CAS Number | 124440-88-6[1] |

| Molecular Formula | C₁₅H₂₇Br |

| Molecular Weight | 287.28 g/mol |

| Chemical Structure | |

Inferred Hazard Profile and GHS Classification

The hazard profile is inferred from the key structural components: the bicyclohexyl backbone and the cyclohexyl bromide functional group .

-

Contribution from the Bicyclohexyl Core: The parent hydrocarbon, bicyclohexyl, is classified as an aspiration hazard (H304: May be fatal if swallowed and enters airways) and is noted for its high toxicity to aquatic life (H400/H410)[2][3]. It is also a combustible liquid[4][5].

-

Contribution from the Cyclohexyl Bromide Moiety: Simple alkyl halides like cyclohexyl bromide are known skin, eye, and respiratory irritants (H315, H319, H335) and are combustible liquids[6]. The carbon-bromine bond is a site of reactivity, particularly with bases and metals.

-

Contribution from Substituted Analogs: Structurally related compounds, such as 4-(trans-4-propylcyclohexyl)benzonitrile, are classified as harmful if swallowed (H302)[7]. This suggests a potential for acute oral toxicity.

Based on this analysis, the following GHS classification is proposed for laboratory use.

Table 2: Inferred GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

|---|---|---|---|

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways | |

| Skin Irritation | 2 | H315: Causes skin irritation | |

| Eye Irritation | 2A | H319: Causes serious eye irritation | |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | |

Signal Word: DANGER

Inferred Precautionary Statements: P261, P273, P280, P301+P310+P331, P302+P352, P305+P351+P338, P391, P501.

Caption: Logic for inferring hazards based on structural analogs.

Emergency and First-Aid Procedures

Immediate action is critical in case of exposure. All procedures should be performed while ensuring the rescuer's safety.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth resuscitation[8]. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes[8]. If skin irritation occurs, seek medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do[7]. Seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting due to the severe aspiration hazard. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person[4]. Call a physician or poison control center immediately.

Safe Handling, Storage, and Disposal

A proactive approach to handling and storage is essential for mitigating risks.

Handling

All work should be conducted inside a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols[8]. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, as the compound is likely combustible[6]. Avoid all contact with skin, eyes, and clothing by using appropriate Personal Protective Equipment (PPE).

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition[6]. The compound should be stored separately from incompatible materials such as strong oxidizing agents and strong bases[6][9].

Disposal

Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Do not allow the product to enter drains or waterways due to its inferred high aquatic toxicity[10]. Waste should be handled by a licensed professional waste disposal service.

Caption: Standard workflow for handling the chemical safely in a lab.

Personal Protective Equipment (PPE)

The selection of PPE is based on the inferred hazards of skin/eye irritation and potential toxicity.

-

Eye/Face Protection: Use chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications. A face shield may be necessary for splash-prone operations[11].

-

Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11mm thickness). A lab coat is mandatory. For larger quantities or significant splash risk, an impervious apron and boots may be required[11][12].

-

Respiratory Protection: Under normal working conditions within a fume hood, no respiratory protection is required. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Physicochemical and Reactivity Data

No experimental data for the target compound is available. The following are estimates based on its structure.

Table 3: Estimated Physicochemical Properties

| Property | Estimated Value / Comment | Rationale |

|---|---|---|

| Physical State | Colorless liquid or low-melting solid | Similar to bicyclohexyl[13] and other analogs[11]. |

| Boiling Point | > 300 °C (predicted) | High molecular weight and large non-polar structure. |

| Solubility | Insoluble in water. Soluble in organic solvents (e.g., hexanes, dichloromethane). | Large, non-polar aliphatic structure. |

| Density | ~1.1 - 1.2 g/cm³ | The presence of the heavy bromine atom will increase density above that of water. |

| Reactivity | Stable under recommended storage conditions. | Saturated aliphatic structure is generally stable. |

| Conditions to Avoid | Heat, flames, sparks, ignition sources, static discharge[4]. | Inferred combustibility. |

| Incompatible Materials | Strong oxidizing agents, strong bases. | Alkyl halides can undergo elimination with strong bases. |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen Bromide (HBr) gas. | Expected products of combustion for a bromo-organic compound[6]. |

Example Experimental Protocol: Grignard Reagent Formation

This protocol illustrates the integration of the above safety principles into a common synthetic application. This procedure must only be performed by a trained chemist under direct supervision.

-

Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and backfill with dry nitrogen gas.

-

Reagent Preparation (Fume Hood):

-

Place magnesium turnings (1.1 eq) in the reaction flask.

-

Using a dry syringe, transfer 4-(trans-4-propylcyclohexyl)cyclohexyl bromide (1.0 eq) into the dropping funnel and dilute with anhydrous diethyl ether.

-

-

Reaction Initiation (Fume Hood):

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction may need gentle warming or a crystal of iodine to initiate.

-

Observe for exothermic reaction and bubble formation, indicating Grignard formation.

-

-

Reaction Execution (Fume Hood):

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full conversion.

-

-

Workup and Disposal:

-

Cool the reaction in an ice bath. Slowly quench by adding saturated aqueous ammonium chloride.

-

All aqueous waste is considered hazardous due to aquatic toxicity and must be collected for proper disposal.

-

References

-

LookChem. Cas 133937-72-1,-Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl. Available at: [Link]

-

University of Washington. Standard Operating Procedure for Bromine. Available at: [Link]

-

PubChem. 1-Bromo-4-(trans-4-propylcyclohexyl)benzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Bicyclohexyl. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (trans,trans)-4-Butyl-4'-propyl-1,1'-bicyclohexyl. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available at: [Link]

-

Organic Syntheses. Bromal Procedure. Available at: [Link]

-

YouTube. Stereochemistry of bromine addition. Available at: [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Docplayer. Available at: [Link]

Sources

- 1. Cas 133937-72-1,-Propyl-4-(4-trifluoroMethoxy-phenyl)-bicyclohexyl | lookchem [lookchem.com]

- 2. Bicyclohexyl | C12H22 | CID 7094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]